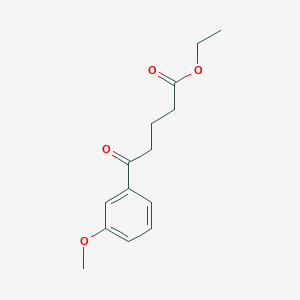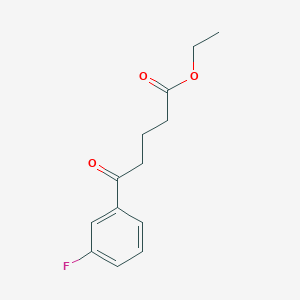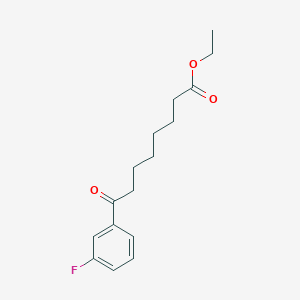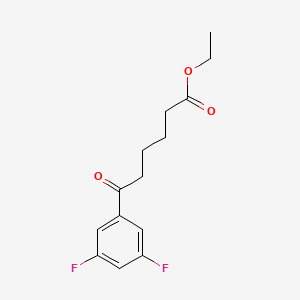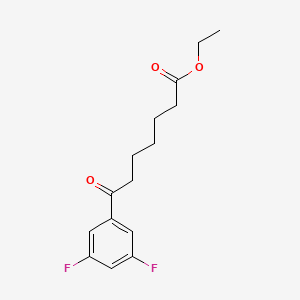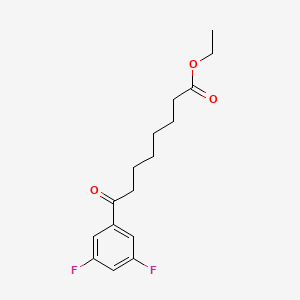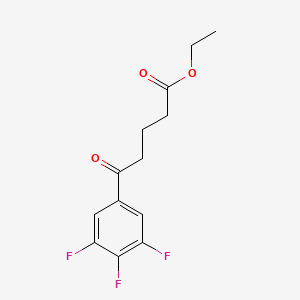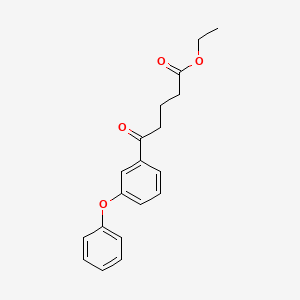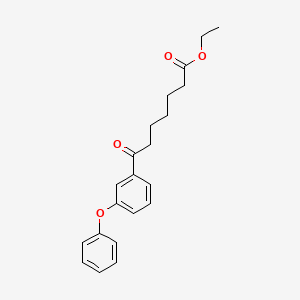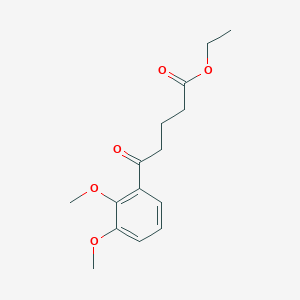
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, also known as ethyl vanillin oxime or ethylvanillin oxime, is a chemical compound with the molecular formula C12H15NO5. It is a derivative of ethylvanillin, which is a flavoring agent commonly used in food and beverage industries. Ethyl vanillin oxime has been found to possess various biological activities, making it a potential candidate for scientific research in different fields.
Scientific Research Applications
Organic Synthesis and Catalysis
This compound is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in the Michael addition of N-heterocycles to chalcones, a reaction facilitated by ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride . This process is significant for creating bioactive compounds with potential applications in pharmaceuticals and agrochemicals.
Antimalarial Agents
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate derivatives have been synthesized as inhibitors of the ferredoxin — ferredoxin-NADP+ reductase interaction of Plasmodium falciparum . These compounds exhibit inhibition interactions that are crucial for developing new selective antimalarial agents, addressing the global health challenge posed by malaria.
Anti-HIV Activity
Derivatives of this compound have been modified to design novel entities with improved biological activities against HIV-1 . These new compounds show promise with single-digit micromolar antiviral potencies against HIV-1, representing a significant step forward in the treatment of this virus.
Fungicide, Bactericide, and Herbicide Formulations
The structural characteristics of Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate make it easier to bind with target molecules, leading to a variety of biological effects. As such, its derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .
Bioactive Compound Synthesis
The compound is a valuable precursor for the synthesis of β-aminocarbonyl derivatives, which are important in the creation of bioactive compounds. These derivatives are used in the development of drugs and other products that require stable and biologically active ingredients .
Green Chemistry
The synthesis processes involving Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate align with the principles of green chemistry. They exhibit good green metrics, indicating a sustainable approach to chemical synthesis that minimizes the environmental impact .
properties
IUPAC Name |
ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBJBBCFRAXGHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645807 |
Source


|
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate | |
CAS RN |
898758-07-1 |
Source


|
| Record name | Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

